5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
5-(4,5-Dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol group at position 3, an ethyl group at position 4, and a 4,5-dibromothiophene moiety at position 3.
Propriétés
IUPAC Name |
3-(4,5-dibromothiophen-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N3S2/c1-2-13-7(11-12-8(13)14)5-3-4(9)6(10)15-5/h3H,2H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMIIYJUNYNFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=C(S2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-(4,5-Dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 828275-81-6) is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antifungal therapy. The unique structural features of this compound, including the dibromothiophenyl group and the triazole moiety, contribute to its pharmacological properties.
The molecular formula of 5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is C8H7Br2N3S2, with a molecular weight of 369.1 g/mol. The presence of sulfur and bromine atoms in its structure enhances its reactivity and biological interaction potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various 1,2,4-triazole derivatives. Specifically, compounds with similar structural characteristics to 5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol have shown promising results against different cancer cell lines.
- Mechanism of Action : The triazole ring has been noted for its ability to interact with key enzymes involved in cancer progression. For instance, derivatives have demonstrated significant cytotoxicity against colorectal cancer cell lines (HT-29), potentially through inhibition of phosphoinositide-dependent kinase 1 (PDK1) and other signaling pathways .
- Case Studies : In a study comparing various triazole derivatives, compounds exhibiting similar functionalities to 5-(4,5-dibromothiophen-2-yl)-4-ethyl showed IC50 values in the micromolar range against HT-29 cells. This suggests that modifications in the side chains can significantly enhance their anticancer efficacy .
Antifungal Properties
The antifungal activity of triazoles is well-established. Compounds like 5-(4,5-dibromothiophen-2-yl)-4-ethyl have been evaluated for their effectiveness against various fungal strains.
- In Vitro Studies : Triazole derivatives have been tested against fungi such as Candida albicans and Aspergillus species. Results indicate that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis .
Structure–Activity Relationship (SAR)
The biological activity of triazole compounds often depends on their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Dibromothiophenyl Group | Enhances lipophilicity and membrane penetration |
| Triazole Moiety | Facilitates interaction with biological targets |
| Ethyl Substituent | Modulates solubility and bioavailability |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol and related compounds:
Key Comparative Insights:
Halogenation Effects: The dibromothiophene group in the target compound likely enhances electrophilicity and halogen bonding compared to non-brominated analogs like 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol . This could improve binding to biological targets, such as enzymes or receptors. In contrast, 5-(4-bromothien-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (monobromo analog) may exhibit reduced inhibitory potency due to fewer halogen interactions .
Substituent Influence on Bioactivity :
- Antimicrobial Activity : The thiophene-triazole-thiol scaffold is associated with anti-tuberculosis activity, as seen in 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, which inhibits Mycobacterium bovis at concentrations as low as 0.1% . The dibromo derivative could further enhance this activity via stronger target binding.
- Enzyme Inhibition : Analogous compounds (e.g., 4,5-diphenyl-1,2,4-triazole-3-thiol) inhibit α-glucosidase, a target for anticoccidial drugs . Bromine substituents may improve inhibition by interacting with enzyme active sites.
Physicochemical Properties: Solubility: Electron-donating groups (e.g., diethylamino in ) increase solubility in polar solvents, whereas bromine substituents may reduce aqueous solubility due to hydrophobicity.
Synthetic Considerations :
- Brominated derivatives require specialized bromination steps, which may involve hazardous reagents (e.g., Br₂ or NBS) . In contrast, alkylated analogs (e.g., ) are synthesized via straightforward alkylation reactions using halides and bases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(4,5-dibromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how can reaction parameters be adjusted to improve yield?
- Methodology :
- Start with 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a precursor, following established protocols for thiol-functionalized triazoles .
- Optimize reduction steps using NaBH₄ in absolute ethanol under reflux (4–6 hours), adjusting molar ratios (e.g., 1:4 substrate-to-reagent ratio) to enhance yields .
- Employ solvent systems like ethanol/water (1:3) for recrystallization to achieve >80% purity . Monitor reaction progress via TLC and characterize intermediates via IR (e.g., S-H stretch at ~2500 cm⁻¹) and ¹H-NMR (e.g., thiophene proton signals at δ 6.8–7.5 ppm) .
Q. Which spectroscopic and analytical techniques are most effective for structural elucidation of this compound?
- Methodology :
- Use IR spectroscopy to confirm thiol (-SH) and triazole ring vibrations (e.g., C=N stretches at 1600–1500 cm⁻¹) .
- Perform ¹H-NMR in DMSO-d₆ to resolve ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) and dibromothiophene protons (δ 7.0–7.3 ppm) .
- Validate molecular weight and purity via LC-MS (e.g., ESI+ mode for [M+H]⁺ peaks) and elemental analysis (±0.3% for C, H, N) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Test antimicrobial activity using agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 25–100 µg/mL .
- Assess cytotoxicity via MTT assays on human cell lines (e.g., HEK-293), comparing IC₅₀ values with positive controls like doxorubicin .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in biological activity across studies?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of the compound with target proteins (e.g., E. coli DNA gyrase) .
- Analyze discrepancies by simulating ligand-protein interactions under varying pH and solvation conditions using MD simulations (e.g., GROMACS) .
- Cross-validate results with experimental IC₅₀ values and adjust for assay-specific variables (e.g., bacterial strain resistance profiles) .
Q. What strategies enhance the compound’s pharmacokinetic properties through structural modification?
- Methodology :
- Introduce substituents at the triazole 4-position (e.g., alkyl chains or aryl groups) to improve lipophilicity (logP) and membrane permeability .
- Use ADME prediction tools (e.g., SwissADME) to optimize bioavailability, focusing on reducing metabolic liabilities (e.g., cytochrome P450 interactions) .
- Synthesize derivatives via nucleophilic substitution (e.g., replacing ethyl with cyclopropyl groups) and compare solubility profiles using Hansen solubility parameters .
Q. How can reaction path search algorithms improve the efficiency of synthetic route design?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to identify low-energy intermediates and transition states in the synthesis pathway .
- Use ICReDD’s computational-experimental feedback loop to prioritize reaction conditions (e.g., solvent polarity, temperature) that minimize side products .
- Validate predictions with small-scale experiments (1–5 mmol) and optimize for scalability using flow chemistry reactors .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing variability in biological assay results?
- Methodology :
- Apply ANOVA to compare activity across multiple concentrations and replicates, with post-hoc Tukey tests to identify significant differences (p < 0.05) .
- Use principal component analysis (PCA) to correlate structural features (e.g., bromine substitution patterns) with activity trends .
- Address outliers by repeating assays under controlled humidity and temperature to minimize environmental variability .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Record 2D NMR spectra (¹H-¹³C HSQC, HMBC) to assign overlapping signals, particularly for thiophene and triazole protons .
- Compare experimental ¹H-NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to identify misassignments .
- Use deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to resolve dynamic exchange broadening in thiol protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
